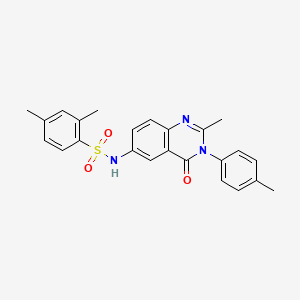
2,4-dimethyl-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific, medical, or industrial fields.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions required for the synthesis.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including its reactivity, the products it can form, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Antimicrobial Activity
2,4-Dimethyl-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide and its derivatives have been synthesized and investigated for their potential antimicrobial properties. Studies reveal that these compounds exhibit varying degrees of inhibitory actions against different bacteria and fungi. This includes effectiveness against bacteria like Staphylococcus aureus, Bacillus cereus, Escherichia coli, Klebsiella pneumonia, Pseudomonas aeruginosa, and fungi such as Aspergillus niger and Candida albicans (Vanparia et al., 2013).
Photodynamic Therapy Applications
Certain derivatives of this compound, specifically those substituted with zinc phthalocyanine, have shown potential in photodynamic therapy (PDT) applications. These compounds exhibit properties like high singlet oxygen quantum yield and good fluorescence, making them potential candidates for Type II photosensitizers in cancer treatment through PDT (Pişkin et al., 2020).
Antitumor Activity
The antitumor activity of these compounds has also been a subject of research. Certain analogues of 2,4-dimethyl-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide have been synthesized and evaluated for their efficacy against various cancer cell lines. These compounds have shown remarkable broad-spectrum antitumor activity, with some being more potent than standard drugs like 5-FU (Al-Suwaidan et al., 2016).
Molecular Docking and Enzyme Inhibition Studies
These compounds have also been involved in molecular docking studies and investigations into their enzyme inhibition capabilities. For instance, studies focusing on carbonic anhydrase IX inhibitors for cancer treatment have employed derivatives of this compound (Lolak et al., 2019).
Luminescence Properties
Compounds containing 2,4-dimethyl-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide have been synthesized and characterized for their luminescence properties. These studies have implications for their potential applications in various fields, including material sciences (Popov et al., 2017).
Synthesis of Novel Derivatives
Research has also focused on synthesizing novel derivatives of this compound for various potential applications. These include the synthesis of new thioxoquinazolinone derivatives, exploring their anticonvulsant and antimicrobial activities (Rajasekaran et al., 2013).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, as well as any potential hazards it may pose.
Future Directions
This involves discussing potential future research directions or applications for the compound, based on its properties and uses.
I hope this general approach can be of help to you. If you have any specific questions about these topics, feel free to ask!
properties
IUPAC Name |
2,4-dimethyl-N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-5-9-20(10-6-15)27-18(4)25-22-11-8-19(14-21(22)24(27)28)26-31(29,30)23-12-7-16(2)13-17(23)3/h5-14,26H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEULGCMZUIZBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

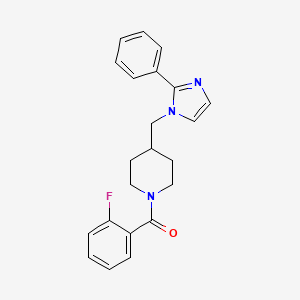
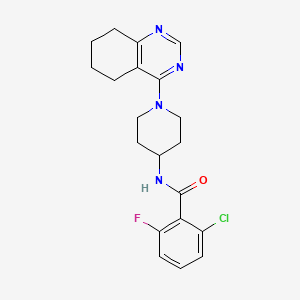
![N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2612456.png)
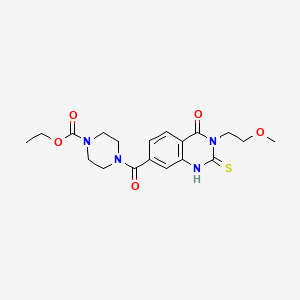
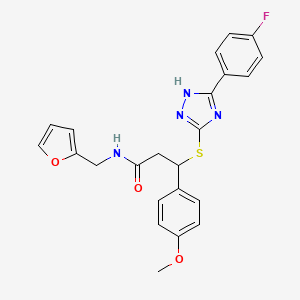
![2-(4-chlorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-tetrazole-5-carboxamide](/img/structure/B2612459.png)
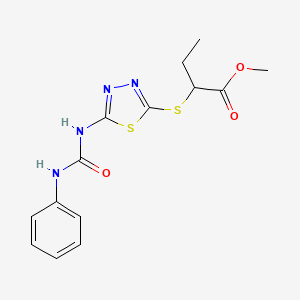
![4-{[(2,4-dichlorobenzyl)amino]methylene}-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2612462.png)
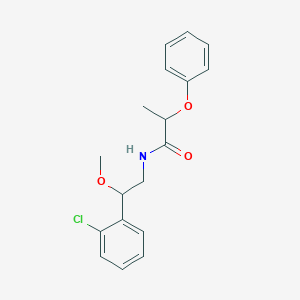
![2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid](/img/structure/B2612465.png)
![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2612466.png)
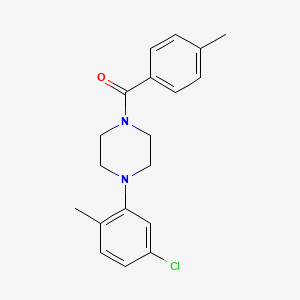
![6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2612472.png)
![2,5-dichloro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2612474.png)